2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides, particularly in the context of RNA and DNA research. The compound is characterized by the presence of a tert-butyldimethylsilyl protecting group at the 2' hydroxyl position, which enhances its stability and facilitates its use in various chemical reactions. This modification is crucial for applications in molecular biology, especially in the synthesis of therapeutic oligonucleotides.
The compound is synthesized through specific chemical reactions involving nucleosides and phosphoramidites. These reactions often utilize various protective groups to enhance the stability and reactivity of the nucleoside during synthesis. The tert-butyldimethylsilyl group is commonly used due to its effectiveness in protecting hydroxyl groups during oligonucleotide synthesis.
2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine belongs to the class of modified nucleosides, specifically categorized under silylated nucleosides. These compounds are vital in the field of nucleic acid chemistry, particularly for their roles in enhancing the stability and efficacy of RNA and DNA strands.
The synthesis of 2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine typically involves several steps:
The protection step is crucial as it prevents unwanted reactions at the 2' position during subsequent coupling reactions. Commonly used reagents include:
The molecular structure of 2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine can be represented as follows:
The molecular formula for this compound is typically represented as . The presence of silicon in its structure indicates the incorporation of the silyl protecting group, which is critical for its stability during chemical reactions.
The primary reactions involving 2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine include:
During deprotection, conditions such as temperature and solvent choice are critical to ensure complete removal of protecting groups without damaging sensitive nucleobases or sugar moieties. The use of anhydrous solvents like dimethyl sulfoxide is common to maintain reaction efficiency.
The mechanism by which 2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine acts involves:
Studies have shown that modifications at the 2' position can significantly affect binding affinity and stability of oligonucleotides in biological systems, enhancing their effectiveness as therapeutic agents.
Relevant data indicate that these properties make it suitable for various applications in nucleic acid chemistry.
The primary applications of 2'-Tert-butyldimethylsilyl-2'-deoxy-5-methyluridine include:
2'-TBDMS-DMFG represents a protected ribonucleoside phosphoramidite specifically designed for automated RNA synthesis. The systematic chemical name for this compound is 5'-O-(4,4'-dimethoxytrityl)-N-dimethylformamidine-2'-O-tert-butyldimethylsilyl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. Its molecular formula is C₄₇H₆₄N₉O₈PSi, with a molecular weight of approximately 942.12 g/mol. Structurally, the compound features four essential protecting groups that each serve distinct functions during oligonucleotide synthesis:
Table 1: Comprehensive Chemical Identification of 2'-TBDMS-DMFG
Nomenclature Type | Specification |
---|---|
Systematic IUPAC Name | 5'-O-(4,4'-Dimethoxytrityl)-N-dimethylformamidine-2'-O-tert-butyldimethylsilyl-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
Alternative Names | 2'-TBDMS-DMFG phosphoramidite; DMT-2'-O-TBDMS-GDMF-CE phosphoramidite |
Molecular Formula | C₄₇H₆₄N₉O₈PSi |
Molecular Weight | 942.12 g/mol |
CAS Registry Number | Not specified in sources (related compounds: 118362-03-1 for uridine analog) [8] |
Key Functional Groups | Dimethoxytrityl ether (DMT), tert-butyldimethylsilyl ether (TBDMS), dimethylformamidine, cyanoethyl phosphoramidite |
The steric bulk of the TBDMS group (approximately 89 ų) significantly influences coupling efficiency, typically extending coupling times to 10-15 minutes compared to 30 seconds for DNA synthesis. This structural feature necessitates synthetic protocol adjustments but provides the essential compromise between stability during synthesis and removability under specific deprotection conditions using fluoride sources [4] [5].
The evolution of silyl protecting groups in nucleic acid chemistry represents a fascinating journey through chemical innovation and problem-solving. Early silyl groups like trimethylsilyl (TMS) proved inadequate for oligonucleotide synthesis due to their extreme sensitivity to hydrolysis (approximately 10⁴ times less stable than TBDMS). The breakthrough came in 1972 when E.J. Corey pioneered the application of TBDMS groups for alcohol protection, discovering that the combination of TBDMS-Cl with imidazole in DMF provided high-yielding silylation under mild conditions. This seminal work, published in the Journal of the American Chemical Society, established the foundation for TBDMS chemistry in complex molecule synthesis [2].
Corey's subsequent discovery that tetra-n-butylammonium fluoride (TBAF) could efficiently remove TBDMS groups under mild conditions (25°C in THF) completed the protection-deprotection cycle necessary for practical implementation. The silicon-fluorine bond formation (bond energy ≈ 135 kcal/mol) provides the thermodynamic driving force for deprotection, generating pentavalent silicon intermediates that facilitate oxygen-silicon bond cleavage. This fluoride-mediated deprotection mechanism remains central to RNA deprotection strategies today [2] [6].
Further refinements emerged throughout the 1980s and 1990s to address limitations in regioselectivity and stability. The introduction of thexyldimethylsilyl (TDS) groups offered improved resistance to migration but never achieved the widespread adoption of TBDMS due to synthetic complexity. Research by Ogilvie and colleagues in the late 1980s established the optimal implementation of 2'-O-TBDMS protection for ribonucleoside phosphoramidites, culminating in commercially available monomers that enabled reliable automated RNA synthesis. The evolution continued with the development of alternative silyl groups including triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), each offering distinct advantages in specific synthetic contexts [2] [6].
Table 2: Historical Development of Silyl Protecting Groups in Oligonucleotide Synthesis
Time Period | Key Development | Significance |
---|---|---|
Pre-1970s | Trimethylsilyl (TMS) groups | Limited utility due to excessive lability to moisture and acids |
1972 | Corey's TBDMS protection method | Revolutionized alcohol protection with stable yet removable silyl group |
1972 | TBAF deprotection discovery | Provided mild, specific deprotection method for TBDMS groups |
1980s | Ogilvie's RNA phosphoramidites | Implemented 2'-O-TBDMS protection for practical RNA synthesis |
1983 | Anomeric TBS protection in carbohydrates | Expanded application scope to sugar chemistry [6] |
1990s-Present | Advanced deprotection methods (e.g., Hf(OTf)₄, Na₂CO₃/methanol) | Enabled chemoselective deprotection with 0.05-3 mol% catalyst loads [2] |
The strategic positioning of the TBDMS group specifically at the 2'-oxygen addresses fundamental challenges in RNA synthesis. The 2'-hydroxyl group of ribonucleosides presents unique complications not encountered in DNA synthesis, including intramolecular nucleophilic attack on phosphotriester intermediates, which can lead to chain cleavage or isomerization to 2'-5' linkages. The bulky tert-butyldimethylsilyl moiety effectively shields this reactive center throughout the synthesis cycle, with stability profiles carefully balanced to withstand acidic detritylation (3% dichloroacetic acid in dichloromethane) while remaining removable under specific fluoride conditions after chain assembly [4] [5] [8].
The synthesis of 2'-TBDMS-DMFG phosphoramidite follows a multi-step protection sequence beginning with selective 5'-DMT protection followed by 2'-O-silylation. Critical to this process is achieving high regioselectivity in silylation, favoring the 2'-position over the 3'-hydroxyl, typically in ratios exceeding 20:1. This selectivity arises from the steric environment and electronic factors of the ribose ring when protected at the 5'-position. The guanosine base then receives N-dimethylformamidine protection, which offers improved base-lability compared to traditional acyl protections, followed by phosphitylation at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite [4] [5].
During solid-phase synthesis using phosphoramidite chemistry, 2'-TBDMS-DMFG demonstrates specific performance characteristics:
A critical advancement came with the implementation of anhydrous deprotection methods to prevent TBDMS migration or premature cleavage. The traditional aqueous ammonium hydroxide deprotection caused significant desilylation (up to 10%), leading to chain cleavage. This problem was solved by implementing anhydrous methanolic ammonia or ethanolic ammonium hydroxide at room temperature, which removes base-protecting groups while preserving TBDMS integrity. Subsequent fluoride-mediated desilylation using TBAF in THF or triethylamine trihydrofluoride (TEA·3HF) quantitatively removes the 2'-TBDMS groups without phosphate migration [4].
Table 3: Synthetic Workflow Using 2'-TBDMS-DMFG Phosphoramidite
Synthesis Step | Conditions | Function | Vulnerability Assessment |
---|---|---|---|
Deprotection (5'-DMT removal) | 3% DCA in DCM (30 sec) | Exposes 5'-OH for chain elongation | Stable (no silyl migration) |
Coupling | 0.1M phosphoramidite + 0.25M activator in CH₃CN (15 min) | Forms phosphite triester bond | Critical efficiency parameter (97-99%) |
Capping | Acetic anhydride/N-methylimidazole + DMAP in pyridine/THF | Blocks unreacted chains | Stable |
Oxidation | Iodine (0.02M) in water/pyridine/THF (1 min) | Converts phosphite to phosphate | Stable |
Base Deprotection | Anhyd. NH₃/CH₃OH (RT, 8-16 hr) | Removes DMF protecting group | Stable (no silyl loss) |
2'-Deprotection | 1M TBAF in THF or TEA·3HF (24-48 hr, RT) | Cleaves TBDMS group | Quantitative removal |
The implementation of 2'-TBDMS-DMFG and related phosphoramidites has enabled the chemical synthesis of diverse RNA molecules driving innovations across biotechnology. Synthetic RNA constructs serve as indispensable tools in basic research, diagnostic applications, and therapeutic development, with the TBDMS protection strategy facilitating access to high-purity, sequence-defined oligoribonucleotides [3] [7] [9].
Therapeutic Applications:RNA therapeutics represent one of the most rapidly expanding categories of pharmaceutical agents, with synthetic chemistry enabling several modalities:
Small Interfering RNAs (siRNAs): Chemically synthesized siRNAs incorporating 2'-O-methyl and phosphorothioate modifications (initially protected with TBDMS) enable gene silencing through RNA interference. Notable examples include inclisiran (Leqvio®), which targets PCSK9 mRNA for degradation to treat hypercholesterolemia. These molecules feature periodic 2'-O-methyl modifications originally introduced as TBDMS-protected phosphoramidites during solid-phase synthesis [9].
mRNA Vaccine Components: While full-length mRNAs are produced enzymatically, critical synthetic components including 5'-cap analogs (m⁷GpppG) and modified nucleosides (pseudouridine, N¹-methylpseudouridine) are chemically synthesized using protection strategies including TBDMS. These components enhance translational efficiency and reduce immunogenicity in therapeutic mRNAs [7].
Antisense Oligonucleotides (ASOs): RNA-based ASOs targeting splice sites or mRNA structures require chemical synthesis. The FDA-approved nusinersen (Spinraza®) for spinal muscular atrophy exemplifies this category, though it is DNA-based. RNA ASOs increasingly incorporate 2'-modified nucleotides originally protected with silyl groups [9].
Diagnostic Applications:Synthetic RNA plays crucial roles in molecular diagnostics:
CRISPR Guide RNAs: Chemically synthesized single-guide RNAs (sgRNAs) for CRISPR-Cas systems enable gene editing and diagnostic applications. The 20-nt targeting sequence and scaffold components are synthesized using TBDMS phosphoramidites, allowing site-specific modifications for enhanced stability and functionality [3] [9].
Aptamers: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) generates RNA aptamers binding molecular targets with antibody-like affinity. Chemically synthesized libraries and optimized aptamers (e.g., Macugen® for macular degeneration) rely on TBDMS chemistry. Recent advances include the synthesis of fluorescently labeled aptamers for real-time diagnostic imaging [7].
Hybridization Probes: Sequence-specific probes for qPCR and RNA-FISH applications require chemical synthesis for incorporation of modified nucleotides and linker attachments. The 2'-TBDMS protection enables synthesis of hydrolysis probes (TaqMan®) and molecular beacons containing fluorophore-quencher pairs [3].
Research Applications:In molecular biology laboratories, synthetic RNA oligonucleotides serve as:
The precision synthesis enabled by 2'-TBDMS-DMFG and related phosphoramidites has accelerated discoveries in RNA biology, including the identification of non-coding RNA functions, riboswitch mechanisms, and RNA-based epigenetic regulation. The continued refinement of protecting group strategies promises to further enhance synthetic access to increasingly complex RNA architectures, including circular RNAs, tRNA mimics, and stabilized ribozymes with therapeutic potential [3] [7] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6